BAY-3827

Description

Properties

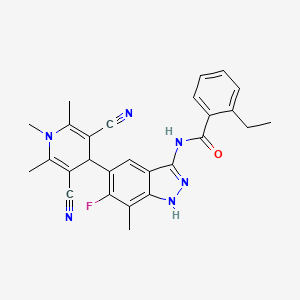

Molecular Formula |

C27H25FN6O |

|---|---|

Molecular Weight |

468.5 g/mol |

IUPAC Name |

N-[5-(3,5-dicyano-1,2,6-trimethyl-4H-pyridin-4-yl)-6-fluoro-7-methyl-1H-indazol-3-yl]-2-ethylbenzamide |

InChI |

InChI=1S/C27H25FN6O/c1-6-17-9-7-8-10-18(17)27(35)31-26-20-11-19(24(28)14(2)25(20)32-33-26)23-21(12-29)15(3)34(5)16(4)22(23)13-30/h7-11,23H,6H2,1-5H3,(H2,31,32,33,35) |

InChI Key |

OZFFKOSQNBBYCA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)NC2=NNC3=C(C(=C(C=C32)C4C(=C(N(C(=C4C#N)C)C)C)C#N)F)C |

Origin of Product |

United States |

Foundational & Exploratory

BAY-3827: A Technical Guide to a Potent and Selective AMPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BAY-3827, a potent and selective inhibitor of AMP-activated protein kinase (AMPK). It details the compound's mechanism of action, quantitative biochemical and cellular data, and the experimental protocols used to characterize its effects. This document is intended to serve as a valuable resource for researchers investigating AMPK signaling and for professionals involved in the development of novel therapeutics targeting this critical cellular energy sensor.

Core Mechanism of Action

This compound is a powerful tool for delineating the functions of AMPK due to its high potency and selectivity.[1][2] It functions as an ATP-competitive inhibitor, binding to the kinase domain of AMPK in the ATP-binding pocket.[1][2] Structural studies have revealed a unique inhibitory mechanism. The co-crystal structure of the AMPK kinase domain in complex with this compound, resolved at 2.5 Å, shows the inhibitor inducing an αC helix-out conformation.[1][3][4][5][6] A distinctive feature of this bound state is the formation of a disulfide bridge between Cys106 of the αD helix and Cys174 in the activation loop.[1][3][4][5][6] This bridge stabilizes the activation loop in an inactive conformation, leading to the repositioning of the DFG (Asp-Phe-Gly) motif's Phe158.[1][3][4][5] This conformational change displaces His137 and disrupts the regulatory spine of the kinase, ultimately promoting an inactive state.[1][3][4][5]

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its inhibitory potency against AMPK and other kinases, as well as its effects in cellular proliferation assays.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) | ATP Concentration | Notes |

| AMPK | 1.4 | 10 µM | |

| AMPK | 15 | 2 mM | |

| AMPK (rat liver) | 17 | 200 µM | Mixture of α1 and α2 isoforms.[7] |

| AMPK α1β1γ1 (human) | 25 | 200 µM | Bacterially expressed.[7] |

| AMPK α2β2γ1 (human) | 70 | 200 µM | Bacterially expressed.[7] |

| AMPK α2 kinase domain (human) | 89 | 200 µM | |

| RSK1 | 9 | 10 µM | [8] |

| RSK2 | 52 | 10 µM | [8] |

| RSK3 | 36 | 10 µM | [8] |

| RSK4 | 24 | 10 µM | [8] |

| Aurora A | 1324 | 10 µM | [8] |

| FLT3 | 124 | 10 µM | [8] |

| c-Met | 788 | 10 µM | [8] |

Table 2: Cellular Proliferation Inhibition (IC50) of this compound in Prostate Cancer Cell Lines

| Cell Line | Androgen Dependence | IC50 (µM) |

| LNCaP | Dependent | 0.28[8] |

| VCaP | Dependent | 1.71[8] |

| 22Rv1 | Dependent | 5.55[8] |

| C4-2B | Independent | >10[8] |

| PC3 | Independent | >10[8] |

| DU145 | Independent | >10[8] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the inhibitory pathway of this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of this compound induced AMPK inhibition and downstream effects.

Caption: Workflow for assessing this compound's effect on lipogenesis in primary hepatocytes.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Activity Assay

-

Objective: To determine the IC50 values of this compound against a panel of kinases.

-

Methodology: Kinase activity is typically measured using a radiometric assay (e.g., using [γ-33P]ATP) or a fluorescence-based assay.

-

Recombinant human kinases are incubated with a specific substrate peptide, ATP (at varying concentrations, e.g., 10 µM and 2 mM), and a range of this compound concentrations.[9]

-

The reaction is initiated by the addition of ATP and allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. A selectivity screen against a broad panel of kinases (e.g., 140 or more) is performed to assess off-target effects.[5]

-

Cellular Assay for AMPK Target Phosphorylation (Immunoblotting)

-

Objective: To assess the effect of this compound on the phosphorylation of downstream AMPK targets in a cellular context.

-

Methodology:

-

Cells (e.g., primary mouse hepatocytes or U2OS cells) are cultured to a suitable confluency.[5][10]

-

Cells are treated with a dose-range of this compound for a specified duration (e.g., 30 minutes).[10] In some experiments, cells are co-treated with an AMPK activator like MK-8722 to assess the inhibitory effect under conditions of AMPK activation.[5][6]

-

Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined (e.g., using a BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of AMPK targets (e.g., phospho-ACC1 Ser79, phospho-Raptor Ser792) and total protein antibodies for loading controls.[5][10]

-

The membrane is then incubated with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) system and quantified by densitometry.[10]

-

Lipogenesis Assay in Primary Hepatocytes

-

Objective: To measure the functional consequence of AMPK inhibition by this compound on fatty acid synthesis.

-

Methodology:

-

Primary hepatocytes are isolated from mice.

-

Cells are treated with this compound at various concentrations, often in the presence or absence of an AMPK activator (e.g., MK-8722).[6]

-

A radiolabeled precursor for lipogenesis, such as [1-14C]-acetate, is added to the culture medium.[6]

-

After an incubation period (e.g., 2 hours), the cells are washed and lysed.

-

Total lipids are extracted from the cell lysates using a solvent mixture (e.g., chloroform:methanol).

-

The amount of incorporated radioactivity into the lipid fraction is quantified using a scintillation counter.

-

The results are normalized to the total protein content of the cell lysate. A decrease in radiolabel incorporation indicates inhibition of lipogenesis.[6]

-

Conclusion

This compound is a highly potent and selective AMPK inhibitor with a well-characterized mechanism of action.[2] Its ability to effectively block AMPK signaling in both biochemical and cellular assays makes it an invaluable tool for studying the diverse roles of AMPK in physiology and disease. While it exhibits some off-target effects, notably on RSK isoforms, its superior potency and selectivity compared to older inhibitors like Compound C make it the preferred choice for many applications.[5][7] The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations of AMPK biology.

References

- 1. biorxiv.org [biorxiv.org]

- 2. themoonlight.io [themoonlight.io]

- 3. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism and cellular actions of the potent AMPK inhibitor this compound - White Rose Research Online [eprints.whiterose.ac.uk]

- 5. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. caymanchem.com [caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

BAY-3827: A Technical Guide to a Potent and Selective AMPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a significant target in various therapeutic areas, including metabolic diseases and oncology. The discovery of potent and selective inhibitors is essential for elucidating the multifaceted roles of AMPK in health and disease. BAY-3827 emerged from a high-throughput screening campaign as a highly potent and selective inhibitor of AMPK.[1] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical characterization of this compound, intended for researchers and professionals in the field of drug discovery and development.

Discovery and Development

This compound was identified through a high-throughput screening effort followed by extensive chemical optimization.[1] The initial lead structure was refined to enhance potency and selectivity, leading to the identification of this compound as a tool compound for further investigation.

Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of AMPK.[2] Structural studies have revealed its unique mechanism of action. A 2.5 Å co-crystal structure of this compound in complex with the AMPK kinase domain demonstrated that the inhibitor binds to the ATP-binding pocket, inducing an αC helix-out conformation.[3][4] A distinctive feature of this interaction is the formation of a disulfide bridge between Cys106 on the αD helix and Cys174 in the activation loop.[3][4] This covalent bond stabilizes the activation loop in an inactive conformation, preventing the kinase from adopting its active state.[3][4] This structural arrangement provides a clear basis for the potent inhibitory activity of this compound.

Below is a diagram illustrating the proposed inhibitory mechanism of this compound on the AMPK signaling pathway.

References

BAY-3827: An In-depth Technical Guide to its Interaction with the Target Protein AMPK

This technical guide provides a comprehensive overview of the binding of the potent and selective inhibitor, BAY-3827, to its target protein, AMP-activated protein kinase (AMPK). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental validation of this compound.

Core Target and Mechanism of Action

The primary molecular target of this compound is the kinase domain of AMP-activated protein kinase (AMPK) .[1] this compound is a highly potent and selective ATP-competitive inhibitor of AMPK.

The binding of this compound to the ATP-binding pocket of the AMPK kinase domain induces a distinct inactive conformation.[1] A key feature of this inhibition is the formation of a disulfide bridge between Cys106 on the αD helix and Cys174 within the activation loop.[1] This covalent bond stabilizes the activation loop in a conformation that disrupts the kinase's regulatory spine, rendering it inactive.[1] This inactive state is characterized by an "αC helix-out" conformation and a repositioning of the DFG (Asp-Phe-Gly) motif. Specifically, the phenylalanine residue (Phe158) of the DFG motif is shifted towards the C-terminal lobe.[1]

This compound Binding Site on AMPK

The co-crystal structure of the AMPKα2 kinase domain in complex with this compound, resolved at 2.5 Å, reveals that the inhibitor occupies the conserved ATP-binding pocket located between the N- and C-terminal lobes of the kinase domain.[1]

Several residues within the activation loop engage in hydrophobic interactions with the pyridine ring of this compound, contributing to its binding affinity. These residues include:

-

Asn144

-

Ala156

-

Asn162

-

Met164

-

Ser165

Notably, the binding of this compound does not extend past the gatekeeper residue, Met93.

Quantitative Data

The inhibitory potency and binding affinity of this compound for AMPK have been quantified through various assays.

| Parameter | Value | Conditions | Reference |

| IC50 | 1.4 nM | Low ATP concentration (10 µM) | [1] |

| IC50 | 15 nM | High ATP concentration (2 mM) | [1] |

| IC50 (α1β1γ1) | 31.2 nM | High ATP concentration (200 µM) | [1] |

| IC50 (α2β2γ1) | 36.5 nM | High ATP concentration (200 µM) | [1] |

| IC50 (α2β1γ1) | 57 nM | High ATP concentration (200 µM) | [1] |

| Kd | 1.23 µM | Spectral shift binding assay | [1] |

This compound also exhibits inhibitory activity against other kinases, although with lower potency compared to AMPK.

| Kinase | IC50 | ATP Concentration | Reference |

| RSK1 | 9 nM | 10 µM | [2] |

| RSK2 | 52 nM | 10 µM | [2] |

| RSK3 | 36 nM | 10 µM | [2] |

| RSK4 | 24 nM | 10 µM | [2] |

| FLT3 | 124 nM | 10 µM | [2] |

| c-Met | 788 nM | 10 µM | [2] |

| Aurora A | 1,324 nM | 10 µM | [2] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiolabeled ATP)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against AMPK using a radiolabeled ATP assay.

Materials:

-

Active AMPK (e.g., human α2β1γ1 complex)

-

Kinase Dilution Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT, 50 ng/µl BSA, 5% glycerol)

-

Peptide Substrate (e.g., SAMStide - HMRSAMSGLHLVKRR)

-

[γ-33P]ATP or [γ-32P]ATP

-

10 mM ATP Stock Solution

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound stock solution (in DMSO)

-

Phosphocellulose paper or membrane

-

Phosphoric acid wash solution

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the appropriate buffer.

-

In a microfuge tube on ice, prepare the kinase reaction mixture containing the diluted active AMPK, the peptide substrate, and the desired concentration of this compound or vehicle (DMSO).

-

Prepare the [γ-33P]ATP Assay Cocktail by mixing the 10 mM ATP stock, [γ-33P]ATP, and Kinase Assay Buffer to achieve the desired final ATP concentration (e.g., 10 µM for low ATP condition or 2 mM for high ATP condition).

-

Initiate the kinase reaction by adding the [γ-33P]ATP Assay Cocktail to the reaction mixture.

-

Incubate the reaction at 30°C for a defined period (e.g., 15 minutes).

-

Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Co-crystallization of AMPK Kinase Domain with this compound

The following is a generalized protocol for obtaining co-crystals of the AMPK kinase domain with this compound, based on published methods for AMPK crystallization.[3] The specific conditions for the published 2.5 Å structure may vary.

Materials:

-

Purified, wild-type AMPKα2 kinase domain

-

This compound

-

Crystallization buffer (e.g., containing PEG as a precipitant)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

-

Cryoprotectant solution

Procedure:

-

Incubate the purified AMPKα2 kinase domain with a molar excess of this compound to ensure complex formation.

-

Set up crystallization trials by mixing the protein-inhibitor complex with the crystallization buffer in the wells of a crystallization plate. The sitting-drop or hanging-drop vapor diffusion method is commonly used.

-

Seal the plates and incubate at a constant temperature (e.g., 4°C or 20°C).

-

Monitor the drops for crystal growth over several days to weeks.

-

Once crystals of suitable size are obtained, they are carefully harvested and cryo-cooled in liquid nitrogen after a brief soak in a cryoprotectant solution to prevent ice formation during X-ray diffraction data collection.

-

Collect X-ray diffraction data at a synchrotron source to determine the three-dimensional structure of the AMPK-BAY-3827 complex.

Visualizations

AMPK Signaling Pathway and Inhibition by this compound

Caption: AMPK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Caption: Workflow for determining the IC50 of this compound using a radiolabeled kinase assay.

Logical Relationship of this compound's Mechanism of Action

Caption: The molecular mechanism of AMPK inhibition by this compound.

References

BAY-3827: A Deep Dive into Its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

BAY-3827 has emerged as a potent and selective inhibitor of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Its high potency and improved selectivity over previous AMPK inhibitors like Compound C make it a valuable tool for delineating the cellular functions of AMPK. This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and affected signaling pathways.

Quantitative Kinase Selectivity Data

The selectivity of this compound has been assessed through in vitro kinase activity assays against large panels of human protein kinases. The data reveals a high affinity for AMPK with some off-target activity, most notably against the 90-kDa ribosomal S6 kinase (RSK) family.

Table 1: Inhibitory Activity of this compound against a Panel of Kinases

| Target Kinase | IC50 (nM) | ATP Concentration | Notes |

| AMPK (α1β1γ1) | 1.4[1][2][3][4] | 10 µM | High potency at low ATP concentration. |

| AMPK (α1β1γ1) | 15[1][2][3][4] | 2 mM | Potency decreases at high ATP concentration. |

| AMPK (α2β2γ1) | 36.5[2] | 200 µM | |

| AMPK (α2β1γ1) | 57[2] | 200 µM | |

| RSK1 (RPS6KA1) | ~80-85% inhibition at 0.1 µM[3] | Not Specified | One of the most significant off-targets. |

| RSK2 (RPS6KA2) | 24[5] | 10 µM | |

| RSK3 (RPS6KA3) | 52[5] | 10 µM | |

| RSK4 (RPS6KA6) | 37[5] | 10 µM | |

| MSK1 (RPS6KA5) | 43[5] | 10 µM | |

| PHK | ~80-85% inhibition at 0.1 µM[3] | Not Specified | |

| FLT3 | 119[5] | 10 µM | |

| MST3 | 94[5] | 10 µM | |

| Aurora A | 1324[4] | 10 µM | |

| c-Met | 788[4] | 10 µM |

Note: The selectivity of this compound was evaluated in screens of 140 and 331 different kinases.[4][6][7] For the majority of the 331 kinases tested, this compound exhibited over 500-fold selectivity.[4]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound's kinase selectivity.

In Vitro Kinase Activity Assays

The primary method for determining the kinase selectivity of this compound involves in vitro kinase activity assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.

General Workflow:

-

Kinase and Substrate Preparation: Recombinant human kinases are purified. A specific peptide or protein substrate for each kinase is prepared.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Reaction Mixture: The kinase, its specific substrate, ATP (often radiolabeled with ³²P or ³³P), and the appropriate buffer are combined in the wells of a microtiter plate.

-

Initiation of Reaction: The reaction is initiated by the addition of this compound at various concentrations.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Termination: The reaction is stopped, typically by the addition of a strong acid or by spotting the reaction mixture onto a filter membrane.

-

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves measuring the incorporation of the radioisotope. Other detection methods include fluorescence polarization and antibody-based assays (e.g., ELISA).

-

Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a control (without inhibitor). IC50 values are then determined by fitting the data to a dose-response curve.

A key variable in these assays is the concentration of ATP. Assays are often performed at both low (e.g., 10 µM) and high (e.g., 2 mM, near physiological concentrations) ATP levels to assess the mechanism of inhibition (e.g., ATP-competitive).[1][2][3][4]

Signaling Pathways and Mechanisms of Action

This compound exerts its inhibitory effect on AMPK through a distinct molecular mechanism, which in turn influences downstream signaling pathways.

Mechanism of AMPK Inhibition by this compound

This compound binds to the ATP-binding pocket of the AMPK kinase domain.[3][6][8] This binding event induces a conformational change, stabilizing the kinase in an inactive state. A key feature of this inhibition is the formation of a disulfide bridge between Cys106 in the αD helix and Cys174 in the activation loop.[2][9][10] This bridge repositions the DFG motif, disrupting the regulatory spine of the kinase and preventing catalysis.[2][9][10]

Mechanism of this compound-mediated AMPK inhibition.

Downstream Effects of AMPK Inhibition

By inhibiting AMPK, this compound blocks the phosphorylation of its downstream targets. A primary example is the inhibition of Acetyl-CoA Carboxylase 1 (ACC1) phosphorylation.[2][9][10] This leads to a decrease in the inhibition of lipogenesis. In cellular models, treatment with this compound has been shown to block the effects of AMPK activators and downregulate a significant portion of AMPK-dependent genes.[8][9]

Simplified signaling pathway showing the effect of this compound on AMPK and downstream targets.

Experimental Workflow for Kinase Selectivity Profiling

The process of characterizing the selectivity profile of a kinase inhibitor like this compound involves a systematic workflow.

Workflow for determining the kinase selectivity profile of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 6. themoonlight.io [themoonlight.io]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism and cellular actions of the potent AMPK inhibitor this compound - White Rose Research Online [eprints.whiterose.ac.uk]

BAY-3827: A Technical Guide to a Potent and Selective AMPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-3827 is a highly potent and selective small molecule inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and detailed pharmacological characteristics. It delves into its mechanism of action, its effects on key signaling pathways, and its anti-proliferative activity in cancer models. Detailed protocols for key experimental assays are provided to facilitate further research and application of this valuable chemical probe.

Chemical Structure and Properties

This compound, with the IUPAC name N-[5-(3,5-dicyano-1,4-dihydro-1,2,6-trimethyl-4-pyridinyl)-6-fluoro-7-methyl-1H-indazol-3-yl]-2-ethylbenzamide, is a complex heterocyclic molecule. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-[5-(3,5-dicyano-1,4-dihydro-1,2,6-trimethyl-4-pyridinyl)-6-fluoro-7-methyl-1H-indazol-3-yl]-2-ethylbenzamide |

| CAS Number | 2377576-35-5 |

| Molecular Formula | C₂₇H₂₅FN₆O |

| Molecular Weight | 468.53 g/mol |

| SMILES | N#CC1=C(N(C(C)=C(C#N)C1C2=CC3=C(NN=C3NC(C4=C(C=CC=C4)CC)=O)C(C)=C2F)C)C |

| InChI Key | OZFFKOSQNBBYCA-UHFFFAOYSA-N |

| Appearance | White to beige powder |

| Solubility | DMSO: ≥ 2 mg/mL |

| Storage | 2-8°C |

Pharmacological Properties and Mechanism of Action

This compound is a potent and selective inhibitor of AMPK, a serine/threonine kinase that acts as a master sensor of cellular energy status.

Potency and Selectivity

This compound exhibits low nanomolar inhibitory activity against AMPK. Its potency is influenced by the concentration of ATP.[1][2][3] In cell-free assays, it has been shown to inhibit AMPK with an IC₅₀ of 1.4 nM at a low ATP concentration (10 µM) and 15 nM at a high ATP concentration (2 mM).[1][2][3] A selectivity screen against a large panel of kinases revealed that this compound is highly selective for AMPK, with over 500-fold selectivity for most of the 331 kinases tested.[1] However, it also shows inhibitory activity against Ribosomal S6 Kinase (RSK) family members, including RSK1, RSK2, and RSK3.[4]

| Target | IC₅₀ (nM) | ATP Concentration |

| AMPK | 1.4 | 10 µM |

| AMPK | 15 | 2 mM |

| RSK1 | 9 | 10 µM |

| RSK2 | 52 | 10 µM |

| RSK3 | 24 | 10 µM |

| MSK1 | 43 | 10 µM |

| MST3 | 94 | 10 µM |

| FLT3 | - | - |

Mechanism of Action

This compound acts as a direct inhibitor of the AMPK catalytic subunit. A co-crystal structure of the AMPK kinase domain with this compound revealed that the inhibitor binds to the ATP-binding pocket, inducing an inactive conformation of the kinase.[5][6][7] A notable feature of this binding is the formation of a disulfide bridge between Cys106 in the αD helix and Cys174 in the activation loop.[5][6][7] This bridge stabilizes the activation loop in a position that disrupts the regulatory spine of the kinase, leading to its inactivation.[5][6][7]

Signaling Pathways

This compound, through its inhibition of AMPK, modulates several downstream signaling pathways, primarily those involved in metabolism and cell growth.

As depicted in the signaling pathway diagram, inhibition of AMPK by this compound prevents the phosphorylation and subsequent inhibition of Acetyl-CoA Carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis.[1][5] This leads to a reduction in lipogenesis.[5] Furthermore, this compound has been shown to down-regulate the expression of several genes involved in lipid metabolism, including Lipase E (LIPE), cAMP-dependent protein kinase type II-beta regulatory subunit (PRKAR2B), serine-threonine kinase AKT3, and carnitine palmitoyl-transferase 1 (CPT1).[4] This modulation of gene expression contributes to impaired lipid flux. A significant consequence of these effects is the strong anti-proliferative activity of this compound in androgen-dependent prostate cancer cell lines.[1][4]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a radiometric assay to determine the inhibitory activity of this compound against AMPK.

Materials:

-

Purified active AMPK enzyme

-

AMARA peptide substrate (AMARAASAAALARRR)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 0.02% Brij-35)

-

[γ-³³P]ATP

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

This compound stock solution in DMSO

-

96-well or 384-well plates

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a microplate, add the assay buffer, AMPK enzyme, and AMARA peptide substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP. The final ATP concentration should be at or below the Kₘ for ATP for AMPK.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide will bind to the filter.

-

Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity of the incorporated ³³P on the filter using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This protocol outlines the measurement of the anti-proliferative effects of this compound on androgen-dependent prostate cancer cell lines.

Materials:

-

LNCaP or VCaP human prostate cancer cell lines

-

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution in DMSO

-

96-well clear-bottom cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Luminometer

Procedure:

-

Seed LNCaP or VCaP cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for 6 days.

-

On the day of measurement, allow the plate to equilibrate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

De Novo Lipogenesis Assay in Primary Hepatocytes

This protocol describes the measurement of fatty acid synthesis in primary hepatocytes treated with this compound.

Materials:

-

Primary mouse hepatocytes

-

Hepatocyte culture medium (e.g., Williams' Medium E)

-

This compound stock solution in DMSO

-

[¹⁴C]-Acetate

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Isolate primary hepatocytes from mice and seed them in collagen-coated plates.

-

Allow the cells to attach and then treat them with various concentrations of this compound or DMSO for a specified period.

-

Add [¹⁴C]-Acetate to the culture medium and incubate for 2-4 hours to allow for its incorporation into newly synthesized lipids.

-

Wash the cells with PBS to remove unincorporated [¹⁴C]-Acetate.

-

Lyse the cells and extract the total lipids using a suitable solvent mixture (e.g., hexane:isopropanol).

-

Measure the radioactivity of the lipid extract using a scintillation counter.

-

Normalize the radioactivity counts to the total protein content of each sample.

-

Calculate the rate of de novo lipogenesis and compare the effects of different this compound concentrations to the vehicle control.[4]

Western Blotting for ACC1 Phosphorylation

This protocol details the detection of changes in the phosphorylation status of ACC1 in response to this compound treatment.

Materials:

-

LNCaP or VCaP cells

-

This compound stock solution in DMSO

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ACC1 (Ser79) and anti-total ACC1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Culture LNCaP or VCaP cells and treat them with this compound at various concentrations and for different durations.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against phospho-ACC1 (Ser79) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ACC1 to normalize for protein loading.

-

Quantify the band intensities to determine the relative change in ACC1 phosphorylation.

Conclusion

This compound is a powerful and selective research tool for investigating the physiological and pathological roles of AMPK. Its well-characterized mechanism of action and potent inhibitory activity make it an invaluable asset for studies in metabolism, oncology, and other fields where AMPK signaling is a key player. The detailed protocols provided herein should enable researchers to effectively utilize this compound in their experimental designs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The potent AMPK inhibitor this compound shows strong efficacy in androgen-dependent prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation | MDPI [mdpi.com]

BAY-3827: An In-Depth Technical Guide to In Vitro Potency and Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency, efficacy, and mechanism of action of BAY-3827, a potent and selective inhibitor of AMP-activated protein kinase (AMPK). The information is compiled from multiple peer-reviewed studies to serve as a valuable resource for researchers in oncology, metabolism, and drug discovery.

Core Quantitative Data

The in vitro potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity against AMPK and other kinases, as well as its effects in cellular models.

Table 1: In Vitro Biochemical Potency of this compound Against AMPK

| Target | ATP Concentration | IC50 (nM) | Species | Assay Conditions |

| AMPK | 10 µM (low) | 1.4 | Human (α2β1γ1 complex) | Cell-free assay, with 2 µM AMP[1][2] |

| AMPK | 2 mM (high) | 15 | Human (α2β1γ1 complex) | Cell-free assay, with 2 µM AMP[1][2][3][4] |

| AMPK | 200 µM | 17 | Rat (liver purified) | Cell-free assay[5] |

| AMPK α1β1γ1 | 200 µM | 25 | Human | Bacterially expressed, Thr172 phosphorylated[5] |

| AMPK α2β2γ1 | 200 µM | 70 | Human | Bacterially expressed, Thr172 phosphorylated[5] |

| AMPK α2 Kinase Domain | 200 µM | 89 | Human | Bacterially expressed, Thr172 phosphorylated[5] |

Table 2: Off-Target Kinase Inhibition Profile of this compound

| Off-Target Kinase | IC50 (nM) | ATP Concentration | Notes |

| RSK1 (RPS6KA1) | 9.1 | 1 µM | Eurofins assay[6] |

| RSK2 (RPS6KA2) | 24 | 1 µM | Eurofins assay[6][7] |

| RSK3 (RPS6KA3) | 52 | 1 µM | Eurofins assay[6][7] |

| RSK4 (RPS6KA6) | 36 | Not Specified | Bayer in-house assay[3][6][7] |

| MSK1 (RPS6KA5) | 43 | 1 µM | Eurofins assay[6][7] |

| Flt3 | 124 | 10 µM | [3] |

| c-Met | 788 | 10 µM | [3] |

| Aurora A | 1324 | 10 µM | [3] |

| MST3 | 94 | 1 µM | Eurofins assay[6][7] |

Table 3: Cellular Efficacy of this compound

| Cell Line | Assay | Endpoint | IC50 / Effective Concentration | Duration |

| Hepatocytes | ACC1 Phosphorylation | Inhibition of MK-8722-mediated phosphorylation | 2.5 - 5 µM (complete inhibition) | Not Specified |

| Hepatocytes | Lipogenesis | Rescue of MK-8722-mediated inhibition | Dose-dependent | Not Specified |

| LNCaP & VCaP | ACC1 Ser79 Phosphorylation | Strong reduction | Not Specified (tested 0-10 nM) | Overnight |

| LNCaP & VCaP | Proliferation | Inhibition | Strong inhibitory effects at 0-10 nM | 6 days |

| IMR-32 | pACC HTRF Assay | Inhibition | 150 nM | Not Specified |

| U2OS | ACC Phosphorylation (Ser80) | Inhibition of MK-8722-induced phosphorylation | Dose-dependent | 30 min |

| MYC-dependent cancer cell lines (COLO 320DM, Ramos, etc.) | Proliferation | No significant anti-proliferative activity | Not Specified | Not Specified |

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the AMPK kinase domain.[8] This binding induces an αC helix-out conformation, which is characteristic of an inactive kinase state.[8] A key feature of this compound's inhibitory mechanism is the formation of a disulfide bridge between Cys106 in the αD helix and Cys174 in the activation loop.[8] This covalent bond stabilizes the activation loop, leading to a repositioning of the DFG motif's phenylalanine (Phe158) and disruption of the regulatory spine, ultimately locking the kinase in an inactive conformation.[8]

References

- 1. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. mdpi.com [mdpi.com]

- 6. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 8. themoonlight.io [themoonlight.io]

The Potent AMPK Inhibitor BAY-3827: A Technical Guide to its Effects on Cancer Cell Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-3827 has emerged as a potent and selective inhibitor of 5' adenosine monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3][4] Given AMPK's multifaceted role in cancer metabolism, its inhibition presents a compelling, albeit complex, therapeutic strategy.[3][4] Recent studies suggest that AMPK inhibitors may be particularly effective in treating certain cancers, such as lung adenocarcinomas where the gene encoding the α1 catalytic subunit of AMPK (PRKAA1) is frequently amplified.[3][4] This technical guide provides an in-depth overview of the known and hypothesized effects of this compound on cancer cell metabolism, with a focus on its mechanism of action, impact on lipid metabolism, and potential influence on glycolysis and oxidative phosphorylation. This document is intended to serve as a resource for researchers designing and interpreting experiments involving this inhibitor.

Core Mechanism of Action

This compound is a potent, selective, and cell-permeable inhibitor of AMPK.[1][2][3][4] It also exhibits activity against ribosomal S6 kinase (RSK) family members.[1]

Biochemical and Cellular Potency

The inhibitory activity of this compound against AMPK has been quantified in various assays, demonstrating its high potency.

| Parameter | Condition | Value | Reference |

| IC50 (AMPK) | Low ATP (10 µM) | 1.4 nM | [2][5] |

| IC50 (AMPK) | High ATP (2 mM) | 15 nM | [2][5] |

| IC50 (pACC1) | LNCaP cells | 150 nM | [6] |

| IC50 (pACC1) | U2OS cells | 0.93 µM | [5] |

| IC50 (pACC1) | U2OS cells + MK-8722 | 6.36 µM | [5] |

Molecular Interaction with AMPK

Structural studies have revealed that this compound binds to the ATP-binding pocket of the AMPK kinase domain.[2] This interaction induces a conformational change, stabilizing an inactive state of the enzyme. A notable feature of the this compound-bound structure is the formation of a disulfide bridge between Cys106 in the αD helix and Cys174 in the activation loop, which helps to lock the kinase in an inactive conformation.

Interestingly, treatment of cells with this compound leads to a paradoxical increase in the phosphorylation of AMPK at its activating site, Threonine 172 (Thr172).[3][7][8] This is thought to occur because the binding of this compound protects Thr172 from dephosphorylation.[3][7][8] Despite this increased phosphorylation, the downstream targets of AMPK remain unphosphorylated, confirming the inhibitory action of this compound.[3]

Effects on Lipid Metabolism

The most well-documented metabolic effect of this compound in cancer cells is the profound inhibition of lipid metabolism. This is particularly evident in androgen-dependent prostate cancer models.[1][9][10][11]

Downregulation of Key Lipogenic Genes

This compound treatment leads to a significant downregulation of several key genes involved in lipid synthesis and metabolism. This effect is particularly pronounced in androgen-responsive prostate cancer cells, where androgen signaling upregulates many of these same genes.[1][9][10][11]

| Gene | Function | Observed Effect of this compound | Cancer Model | Reference |

| HMGCR | 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (cholesterol synthesis) | Downregulation | Androgen-dependent prostate cancer | [1][9][10] |

| FASN | Fatty acid synthase (fatty acid synthesis) | Downregulation | Androgen-dependent prostate cancer | [1][9][10] |

| PFKFB2 | 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 2 (glycolysis and lipogenesis) | Downregulation | Androgen-dependent prostate cancer | [1][9][10] |

| LIPE | Lipase E (hormone-sensitive lipase) | Strong downregulation | Androgen-dependent prostate cancer | [1][9][10] |

| CPT1 family | Carnitine palmitoyl-transferase 1 (fatty acid oxidation) | Inhibition | Androgen-dependent prostate cancer | [1][9][10] |

This targeted downregulation of lipogenic genes, coupled with the inhibition of key enzymes like ACC1, leads to an overall impairment of lipid flux in responsive cancer cells.[1][9][10]

Signaling Pathway: AMPK Inhibition and Lipid Metabolism

The following diagram illustrates the established signaling pathway through which this compound inhibits lipid metabolism.

Caption: Signaling pathway of this compound's effect on lipid metabolism.

Hypothesized Effects on Glycolysis and Oxidative Phosphorylation

While direct experimental data on the effects of this compound on glycolysis and oxidative phosphorylation in cancer cells is currently limited in the published literature, we can formulate hypotheses based on the known role of AMPK in regulating these central metabolic pathways.

Potential Impact on Glycolysis

AMPK is known to stimulate glycolysis by promoting the activity of phosphofructokinase 2 (PFK2) and the plasma membrane localization of glucose transporters. Therefore, inhibition of AMPK by this compound would be expected to have the opposite effect.

Hypothesized Effects of this compound on Glycolysis:

-

Decreased Glucose Uptake: By inhibiting AMPK, this compound may reduce the translocation of glucose transporters (e.g., GLUT1, GLUT4) to the cell surface, thereby decreasing glucose import.

-

Reduced Glycolytic Flux: Inhibition of AMPK could lead to decreased activity of key glycolytic enzymes, resulting in a lower rate of glycolysis and reduced lactate production.

The following diagram illustrates the hypothesized signaling pathway for the effect of this compound on glycolysis.

Caption: Hypothesized signaling pathway of this compound's effect on glycolysis.

Potential Impact on Oxidative Phosphorylation

AMPK activation generally promotes mitochondrial biogenesis and function. Consequently, its inhibition could lead to a reduction in oxidative phosphorylation.

Hypothesized Effects of this compound on Oxidative Phosphorylation:

-

Decreased Mitochondrial Biogenesis: Chronic treatment with this compound may lead to reduced expression of genes involved in mitochondrial biogenesis (e.g., PGC-1α).

-

Reduced Oxygen Consumption: Inhibition of AMPK could result in a decreased oxygen consumption rate (OCR), indicative of reduced oxidative phosphorylation.

The following diagram illustrates the hypothesized signaling pathway for the effect of this compound on oxidative phosphorylation.

Caption: Hypothesized pathway of this compound's effect on oxidative phosphorylation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on cancer cell metabolism.

Western Blotting for Phospho-ACC1

This protocol is used to determine the cellular activity of this compound by measuring the phosphorylation of its direct downstream target, ACC1.

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., LNCaP, VCaP, U2OS) in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for the desired time (e.g., 1-24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 4-12% Bis-Tris gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against phospho-ACC1 (Ser79) and total ACC1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate.

-

Cell Proliferation Assay

This assay measures the anti-proliferative effects of this compound.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well.

-

Allow cells to adhere overnight.

-

-

Treatment:

-

Treat cells with a serial dilution of this compound or vehicle control.

-

-

Incubation:

-

Incubate cells for 72-96 hours.

-

-

Viability Measurement:

-

Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) and measure the signal according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

-

Gene Expression Analysis by qRT-PCR

This protocol quantifies changes in the expression of metabolic genes upon this compound treatment.

-

Cell Treatment and RNA Extraction:

-

Treat cells with this compound or vehicle as described for Western blotting.

-

Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Perform quantitative real-time PCR using a SYBR Green-based master mix and primers for target genes (e.g., HMGCR, FASN, PFKFB2, LIPE, CPT1A) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Run the PCR on a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method.

-

Measurement of Glycolysis and Oxidative Phosphorylation (Seahorse Assay)

This protocol provides a framework for assessing the direct effects of this compound on cellular bioenergetics.

-

Cell Seeding:

-

Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

-

Drug Preparation:

-

Prepare a solution of this compound in Seahorse XF DMEM medium.

-

-

Assay Protocol:

-

Wash cells with Seahorse XF DMEM medium and incubate in a CO2-free incubator for 1 hour.

-

Measure baseline oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

-

Inject this compound and monitor the acute changes in OCR and ECAR.

-

For a mitochondrial stress test, sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function.

-

For a glycolysis stress test, sequentially inject glucose, oligomycin, and 2-deoxyglucose (2-DG) to measure glycolytic capacity.

-

-

Data Analysis:

-

Normalize data to cell number or protein content.

-

Analyze the changes in bioenergetic parameters in response to this compound.

-

The following diagram illustrates a typical experimental workflow for assessing the metabolic effects of this compound.

Caption: Experimental workflow for studying this compound's metabolic effects.

Conclusion

This compound is a valuable tool for investigating the role of AMPK in cancer cell metabolism. Its potent and selective inhibition of AMPK allows for the precise dissection of AMPK-dependent signaling pathways. While the effects of this compound on lipid metabolism are well-characterized, particularly in the context of androgen-dependent prostate cancer, its impact on glycolysis and oxidative phosphorylation remains an area for further investigation. The experimental protocols and hypothesized signaling pathways outlined in this guide provide a framework for researchers to explore these unanswered questions and to further elucidate the therapeutic potential of AMPK inhibition in cancer. As with any kinase inhibitor, it is crucial to consider its off-target effects, such as the inhibition of RSK kinases, when interpreting experimental results.[1]

References

- 1. The potent AMPK inhibitor this compound shows strong efficacy in androgen-dependent prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. This compound and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. This compound and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

BAY-3827: A Technical Guide for Investigating AMPK Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2][3] Its activation in response to low cellular energy levels (high AMP:ATP ratio) triggers a switch from anabolic (energy-consuming) to catabolic (energy-producing) processes to restore energy homeostasis.[2][3][4] Given its role in metabolism, AMPK has emerged as a significant therapeutic target for metabolic diseases and cancer.[1][4][5] The study of AMPK signaling has been greatly advanced by the development of specific pharmacological tools. BAY-3827 is a potent and selective inhibitor of AMPK, offering a powerful tool to dissect the intricate roles of AMPK in various cellular processes.[4][6][7][8] This guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols for its use in studying AMPK signaling.

Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of AMPK.[7] Structural studies have revealed that this compound binds to the kinase domain of the AMPKα subunit in an inactive "DFG-in" conformation.[6][7] A key feature of its binding is the formation of a disulfide bridge between Cys106 in the αD helix and Cys174 in the activation loop.[8][9][10] This interaction stabilizes the activation loop in a conformation that disrupts the regulatory spine of the kinase, thereby locking it in an inactive state.[8][9][10]

Interestingly, treatment of cells with this compound has been shown to paradoxically increase the phosphorylation of AMPK at Threonine 172 (Thr172), the activating phosphorylation site.[4][5] This is thought to occur because this compound binding protects Thr172 from dephosphorylation.[4] Despite this increased phosphorylation, the kinase remains inactive, and the phosphorylation of downstream AMPK targets is inhibited.[4]

Quantitative Data

The inhibitory potency of this compound has been characterized in various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against AMPK

| Assay Condition | Target | IC50 Value | Reference |

| Low ATP (10 µM) | Human AMPK (α2β1γ1) | 1.4 nM | [4][6][7] |

| High ATP (2 mM) | Human AMPK | 15 nM | [6][7][11] |

| Standard ATP (200 µM) | Rat Liver AMPK | 17 nM | [4] |

| Standard ATP (200 µM) | Human α1β1γ1 | 25 nM | [4] |

| Standard ATP (200 µM) | Human α2β2γ1 | 70 nM | [4] |

| Standard ATP (200 µM) | Human α2 Kinase Domain | 89 nM | [4] |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Type | Assay | Endpoint | IC50/EC50 Value | Reference |

| U2OS cells | HTRF Assay | p-ACC1 (Ser79) Inhibition | 0.93 µM | [6][7] |

| U2OS cells (with MK-8722) | HTRF Assay | p-ACC1 (Ser79) Inhibition | 6.36 µM | [6][7] |

| IMR-32 cells | Cellular Mechanistic Assay | p-ACC Inhibition | 150 nM | [12] |

| U2OS cells | HTRF Assay | p-AMPK (Thr172) Increase | 1.93 µM (EC50) | [6] |

| U2OS cells (with MK-8722) | HTRF Assay | p-AMPK (Thr172) Increase | 0.57 µM (EC50) | [6] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the IC50 value of this compound against purified AMPK in a cell-free system.

Materials:

-

Purified, active AMPK (e.g., rat liver AMPK or recombinant human AMPK complexes).

-

This compound.

-

ATP.

-

AMPK substrate peptide (e.g., AMARA peptide).

-

Kinase buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).

-

[γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay).

-

Phosphocellulose paper or other means of separating phosphorylated substrate.

-

Scintillation counter or luminometer.

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a microplate, combine the purified AMPK enzyme, the substrate peptide, and the different concentrations of this compound.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or just ATP for non-radioactive assays) to a final concentration of 10 µM (low ATP) or 2 mM (high ATP).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol to measure the signal.

-

Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular AMPK Target Engagement Assay (Immunoblotting)

This protocol assesses the ability of this compound to inhibit the phosphorylation of a direct downstream target of AMPK, Acetyl-CoA Carboxylase (ACC), in cultured cells.

Materials:

-

Cell line of interest (e.g., U2OS, primary hepatocytes).

-

Cell culture medium and supplements.

-

This compound.

-

Optional: AMPK activator (e.g., MK-8722, AICAR).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-ACC (Ser79), anti-total ACC, anti-phospho-AMPK (Thr172), anti-total AMPK, and a loading control (e.g., anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for a specified time (e.g., 1-2 hours). If using an activator, pre-treat with this compound before adding the activator for the final portion of the incubation.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Lipogenesis Assay

This assay measures the effect of this compound on de novo lipogenesis, a key metabolic process inhibited by AMPK.[6][7]

Materials:

-

Primary hepatocytes or a suitable cell line.

-

Culture medium.

-

This compound.

-

AMPK activator (e.g., MK-8722).

-

[¹⁴C]-Acetate.

-

Scintillation fluid and counter.

Procedure:

-

Culture primary hepatocytes or another suitable cell line.

-

Treat the cells with this compound with or without an AMPK activator like MK-8722.[6][7]

-

Add [¹⁴C]-Acetate to the culture medium and incubate for a period to allow for its incorporation into newly synthesized lipids.

-

Wash the cells to remove unincorporated radiolabel.

-

Lyse the cells and extract the total lipids.

-

Measure the radioactivity in the lipid fraction using a scintillation counter.

-

An increase in radioactivity in the presence of this compound indicates a reversal of AMPK-mediated inhibition of lipogenesis.[6][7]

Visualizations

The following diagrams illustrate the AMPK signaling pathway and the mechanism of action of this compound.

Caption: Simplified AMPK signaling pathway showing upstream activators and key downstream targets.

Caption: Mechanism of action of this compound, leading to the inhibition of AMPK activity.

Caption: General experimental workflow for studying the effects of this compound in cell-based assays.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. bayer.com [bayer.com]

Methodological & Application

Application Notes and Protocols for BAY-3827 Treatment in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

BAY-3827 is a potent and highly selective inhibitor of AMP-activated protein kinase (AMPK).[1] It functions as an ATP-competitive inhibitor, binding to the kinase domain of AMPK and stabilizing it in an inactive conformation.[2][3][4][5] A key feature of its mechanism is the formation of a disulfide bridge between Cys106 in the αD helix and Cys174 in the activation loop, which disrupts the regulatory spine of the kinase.[2][4][5] This inhibition prevents the downstream phosphorylation of AMPK targets, such as Acetyl-CoA Carboxylase 1 (ACC1), thereby blocking processes like lipogenesis.[2][5] Due to its high potency and selectivity compared to other inhibitors like Compound C, this compound is a valuable tool for elucidating the cellular functions of AMPK.[3] It has demonstrated anti-proliferative effects in certain cancer cell lines, particularly those that are androgen-dependent.[1][6]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound from various in vitro and cellular assays.

Table 1: In Vitro Inhibitory Activity of this compound against AMPK

| Target | ATP Concentration | IC₅₀ (nM) | Reference |

| AMPK | 10 µM (low) | 1.4 | [1][7] |

| AMPK | 2 mM (high) | 15 | [1][7] |

| Rat Liver AMPK | 200 µM | 17 | [8][9] |

| Human α1β1γ1 | 200 µM | 25 | [8][9] |

| Human α2β2γ1 | 200 µM | 70 | [8][9] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC₅₀ (µM) | EC₅₀ (µM) | Conditions | Reference |

| U2OS | pACC1 Inhibition | 0.93 | - | Basal | [2] |

| U2OS | pACC1 Inhibition | 6.36 | - | + MK-8722 | [2] |

| U2OS | pAMPKα Increase | - | 1.93 | Basal | |

| U2OS | pAMPKα Increase | - | 0.57 | + MK-8722 |

Table 3: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | IC₅₀ (nM) | Incubation Time | Reference |

| LNCaP | 0.28 | 6 days | [1] |

| VCaP | 1.71 | 6 days | [1] |

| 22Rv1 | 5.55 | Not Specified | [1] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder (Molecular Weight: 468.53 g/mol )

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

To prepare a 10 mM stock solution, dissolve 4.69 mg of this compound powder in 1 mL of DMSO.

-

Vortex thoroughly to ensure the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Note: Commercial suppliers indicate solubility in DMSO is around 12 mg/mL (25.61 mM).[7] Use fresh DMSO as it can be hygroscopic, which may reduce solubility.

Protocol 2: General Cell Culture Treatment

This protocol provides a general workflow for treating adherent cells with this compound.

Materials:

-

Cultured cells in logarithmic growth phase

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Sterile cell culture plates or flasks

Procedure:

-

Cell Seeding: Seed cells into the appropriate culture plates (e.g., 6-well, 12-well, or 96-well plates) at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the end of the experiment. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Preparation of Working Solutions: On the day of treatment, dilute the this compound stock solution to the desired final concentrations using pre-warmed complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 30 minutes for signaling studies, or 24-144 hours for proliferation assays).[1][10]

-

Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as Western blotting to assess protein phosphorylation or a cell viability assay.

Protocol 3: Western Blotting for Phospho-ACC1 (pACC1) Inhibition

This protocol details how to assess the inhibitory effect of this compound on AMPK signaling by measuring the phosphorylation of its direct downstream target, ACC1.

Materials:

-

Treated cell lysates (from Protocol 2)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer and system (e.g., PVDF membrane)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ACC1 (Ser79), anti-total ACC1, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound for a short duration (e.g., 30-60 minutes), place culture dishes on ice, wash cells with ice-cold PBS, and lyse them using ice-cold RIPA buffer containing protease and phosphatase inhibitors.[11]

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[11]

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[11]

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[11] After electrophoresis, transfer the proteins to a PVDF membrane.[11]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[11]

-

Incubate the membrane with the primary antibody against phospho-ACC1 (Ser79) overnight at 4°C, following the manufacturer's recommended dilution.[11]

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Visualize the bands using a chemiluminescent substrate and an imaging system.[11]

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total ACC1 and a loading control like GAPDH or β-actin.

-

Analysis: Quantify the band intensities. A dose-dependent decrease in the pACC1/total ACC1 ratio indicates successful inhibition of AMPK by this compound.[2]

Protocol 4: Cell Viability Assay (e.g., MTT Assay)

This protocol is used to determine the anti-proliferative effects of this compound.

Materials:

-

Cells treated with this compound in a 96-well plate (from Protocol 2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations (e.g., 0-10 nM for sensitive lines) for an extended period (e.g., 6 days).[1]

-

MTT Addition: At the end of the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of cell proliferation.

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism and cellular actions of the potent AMPK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The potent AMPK inhibitor this compound shows strong efficacy in androgen-dependent prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation | MDPI [mdpi.com]

- 9. This compound and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bio-rad.com [bio-rad.com]

BAY-3827: Application Notes and Protocols for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

BAY-3827 is a potent and highly selective chemical probe that functions as an inhibitor of AMP-activated protein kinase (AMPK).[1] Due to its high potency and well-characterized mechanism of action, it serves as an invaluable tool for delineating the cellular functions of AMPK.[2][3] These notes provide detailed protocols and optimal concentration guidelines for using this compound in various in vitro experimental setups.

Mechanism of Action

AMPK is a crucial cellular energy sensor that maintains energy homeostasis.[2] this compound exerts its inhibitory effect by binding to the ATP-binding pocket within the AMPK kinase domain.[3][4] This binding event induces an inactive conformation of the kinase, characterized by an αC helix-out position and the formation of a unique disulfide bridge that disrupts the enzyme's regulatory spine.[4][5] This mechanism effectively prevents the phosphorylation of downstream AMPK substrates.

Quantitative Data: In Vitro Inhibitory Activity

The optimal concentration of this compound is highly dependent on the experimental system, particularly the concentration of ATP in biochemical assays and the cellular context in cell-based assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) in various conditions.

| Target | Assay Type | ATP Concentration | IC₅₀ Value | Reference |

| AMPK | Biochemical | 10 µM (low) | 1.4 nM | [1][6][7] |

| AMPK | Biochemical | 2 mM (high) | 15 nM | [1][6][7] |

| AMPK α1β1γ1 complex | Biochemical | 200 µM | 25 - 31.2 nM | [7][8] |

| AMPK α2β2γ1 complex | Biochemical | 200 µM | 36.5 - 70 nM | [7][8] |

| AMPK α2β1γ1 complex | Biochemical | 200 µM | 57 nM | [7] |

| AMPK α2 kinase domain | Biochemical | 200 µM | 89 nM | [8] |

| pACC1 (Ser79) | Cell-based (U2OS cells) | N/A | 0.93 µM | [7] |

| pACC1 (Ser79) | Cell-based (U2OS cells with MK-8722 activator) | N/A | 6.36 µM | [7] |

| RSK1 | Biochemical | 10 µM | ~36 nM | [1][7] |

| RSK4 | Biochemical | 10 µM | 36 nM | [1] |

| Flt3 | Biochemical | 10 µM | 124 nM | [1] |

| Aurora A | Biochemical | 10 µM | 1324 nM | [1] |

| c-Met | Biochemical | 10 µM | 788 nM | [1] |

Note: this compound exhibits high selectivity but does inhibit other kinases, particularly RSK isoforms, at concentrations similar to AMPK.[7][8] The use of the structurally similar but inactive control compound, BAY-974 , is highly recommended to distinguish on-target AMPK effects from potential off-target activities.[4][7]

Signaling Pathway of AMPK Inhibition by this compound

The diagram below illustrates the canonical AMPK signaling pathway and the point of inhibition by this compound. An increase in the cellular AMP:ATP ratio activates AMPK, which in turn phosphorylates downstream targets like Acetyl-CoA Carboxylase (ACC), promoting catabolic processes and inhibiting anabolic pathways like lipogenesis.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay

This protocol outlines a method to determine the IC₅₀ of this compound against purified AMPK complexes in a cell-free system.

Objective: To quantify the direct inhibitory effect of this compound on AMPK kinase activity.

Materials:

-

Purified, active AMPK heterotrimeric complexes (e.g., α1β1γ1 or α2β2γ1).

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT).

-

ATP solution (prepare fresh).

-

Peptide substrate (e.g., AMARA peptide).

-

Radiolabeled [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

DMSO (for control and dilutions).

-

Microplates (96-well or 384-well).

-

Scintillation counter or luminometer.

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting range for the final assay concentration would be 0.01 nM to 1 µM.

-

Assay Preparation:

-

Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of the microplate.

-

Add 20 µL of kinase reaction mixture containing the purified AMPK enzyme and peptide substrate in kinase buffer.

-

Pre-incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction: Add 25 µL of ATP solution (containing a mix of cold ATP and [γ-³²P]ATP) to each well to start the kinase reaction. The final ATP concentration should be fixed (e.g., 10 µM for low ATP or 2 mM for high ATP conditions).

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.

-

Stop Reaction: Terminate the reaction by adding a stop buffer (e.g., phosphoric acid).

-

Detection:

-

For Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-